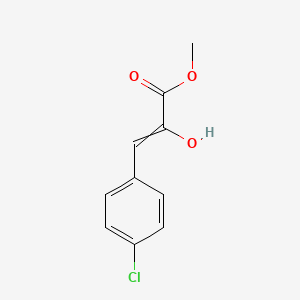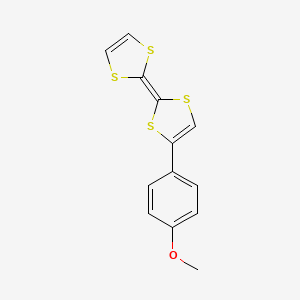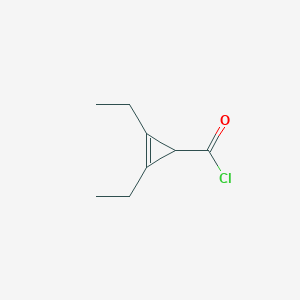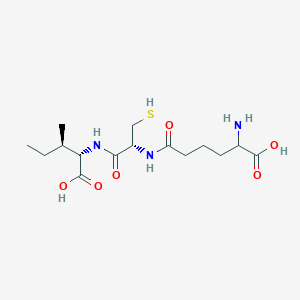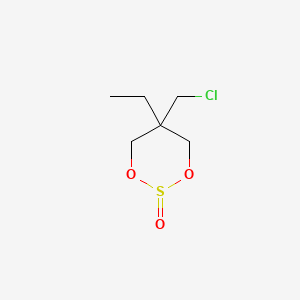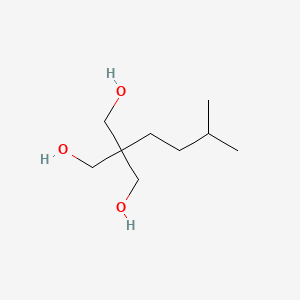
2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,3-diol is an organic compound that belongs to the class of alcohols It features a propane backbone with hydroxymethyl and 3-methylbutyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylmagnesium bromide with formaldehyde, followed by a reduction step using a reducing agent such as lithium aluminum hydride. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using strong reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies involving alcohol metabolism.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,3-diol depends on its specific application. In biochemical contexts, it may interact with enzymes involved in alcohol metabolism, affecting various metabolic pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,2-diol: Similar structure but different hydroxyl group positioning.
2-(Hydroxymethyl)-2-(3-methylbutyl)butane-1,3-diol: Different carbon backbone.
2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,3-dione: Contains carbonyl groups instead of hydroxyl groups.
Uniqueness
2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,3-diol is unique due to its specific arrangement of hydroxyl and alkyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
82515-53-5 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-(3-methylbutyl)propane-1,3-diol |
InChI |
InChI=1S/C9H20O3/c1-8(2)3-4-9(5-10,6-11)7-12/h8,10-12H,3-7H2,1-2H3 |
InChI Key |
ITWHYNAZVKJPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


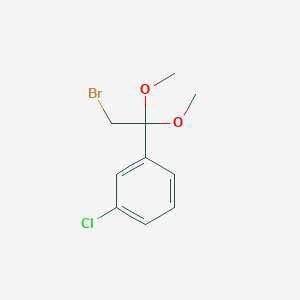
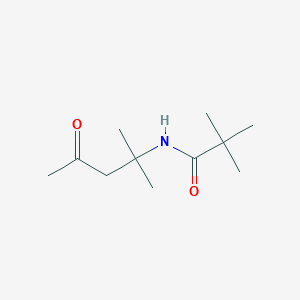
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
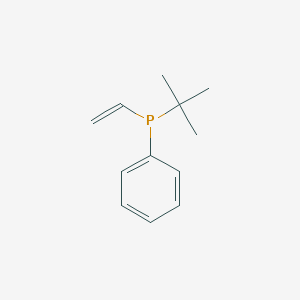
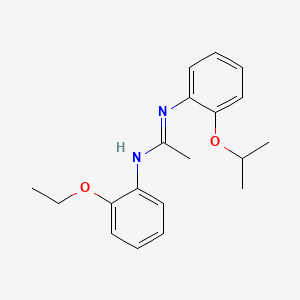
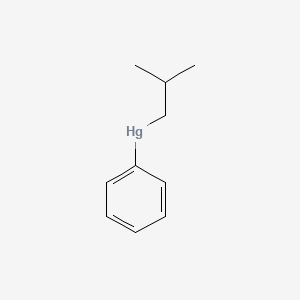

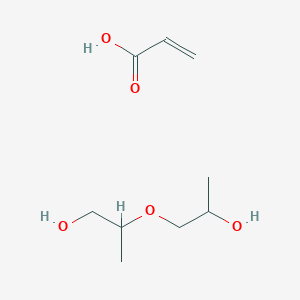
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
